N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Kinase Inhibition Structure–Activity Relationship Hydrogen Bond Geometry

N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 920384-61-8) is a heterocyclic organic compound comprising a benzofuran core linked to a 4‑pyridylmethyl moiety via an ethanediamide (oxalamide) bridge. Its structure, featuring both a 2‑carbamoyl substituent on the benzofuran and a terminal 4‑pyridyl group, places it within the class of oxalamide‑bridged benzofuran derivatives that have been broadly claimed in patents as kinase inhibitors targeting c‑Met , as FXa inhibitors , and as anti‑inflammatory agents acting via phosphodiesterase and NADPH oxidase modulation.

Molecular Formula C17H14N4O4
Molecular Weight 338.323
CAS No. 920384-61-8
Cat. No. B2736797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS920384-61-8
Molecular FormulaC17H14N4O4
Molecular Weight338.323
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=NC=C3
InChIInChI=1S/C17H14N4O4/c18-15(22)14-13(11-3-1-2-4-12(11)25-14)21-17(24)16(23)20-9-10-5-7-19-8-6-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24)
InChIKeyYCALQGRLCVWYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 920384-61-8) – Procurement-Relevant Chemical Profile


N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 920384-61-8) is a heterocyclic organic compound comprising a benzofuran core linked to a 4‑pyridylmethyl moiety via an ethanediamide (oxalamide) bridge [1]. Its structure, featuring both a 2‑carbamoyl substituent on the benzofuran and a terminal 4‑pyridyl group, places it within the class of oxalamide‑bridged benzofuran derivatives that have been broadly claimed in patents as kinase inhibitors targeting c‑Met [2], as FXa inhibitors [3], and as anti‑inflammatory agents acting via phosphodiesterase and NADPH oxidase modulation [4]. The compound is commercially available as a research reagent from suppliers such as Life Chemicals at ≥90% purity [5].

Why N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide Cannot Be Casually Swapped: A Procurement Warning


Substituting N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide with a closely related oxalamide analog is not straightforward because both the benzofuran‑2‑carbamoyl motif and the 4‑pyridylmethyl‑oxalamide terminus are independently validated pharmacophores whose contributions to target engagement and selectivity are highly sensitive to regioisomerism and heteroatom placement [1]. The 4‑pyridyl nitrogen position enables specific hydrogen‑bonding interactions with kinase hinge regions that the 2‑pyridyl and 3‑pyridyl isomers cannot replicate [2]. Similarly, replacing benzofuran with benzothiophene or indole alters the planarity and electron density of the scaffold, directly impacting inhibitory potency against c‑Met and FXa enzymes [3][4]. Without quantitative confirmation that an analog preserves both the geometric and electronic fingerprint of the 4‑pyridylmethyl‑oxalamide‑benzofuran‑2‑carboxamide system, generic substitution risks loss of target activity, altered selectivity profiles, and misleading structure–activity relationship (SAR) conclusions.

Head-to-Head Quantitative Differentiation Evidence for N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide


4‑Pyridylmethyl vs. 3‑Pyridylmethyl Regioisomerism: Impact on Hinge‑Binding H‑Bond Geometry

Patent US7470693 explicitly claims oxalamide derivatives wherein the terminal heteroaryl group connects via a methylene linker to the oxalamide nitrogen, and identifies preferred embodiments as pyridine rings capable of forming hydrogen bonds with the kinase hinge backbone [1]. The 4‑pyridylmethyl isomer (the target compound) projects the pyridine nitrogen para to the methylene attachment, optimizing a linear H‑bond vector toward the conserved hinge carbonyl of c‑Met (Met1160). In contrast, the 3‑pyridylmethyl isomer places the nitrogen meta, requiring a different spatial trajectory that reduces complementarity and is associated with lower binding affinity across the patent’s exemplified series [1].

Kinase Inhibition Structure–Activity Relationship Hydrogen Bond Geometry

Benzofuran‑2‑carboxamide vs. Benzothiophene‑2‑carboxamide: Electron‑Withdrawing Effect and FXa Potency

The patent family covering carbamoyl‑type benzofuran derivatives (US7605158) discloses that the benzofuran‑2‑carboxamide core is essential for FXa inhibitory activity, with the endocyclic oxygen contributing to a favorable electron‑withdrawing effect that stabilizes the enzyme‑bound conformation [1]. Replacement of the benzofuran oxygen with sulfur (benzothiophene‑2‑carboxamide) reduces the inductive electron pull, resulting in an approximately 3‑ to 10‑fold decrease in FXa inhibitory IC50 across multiple exemplified matched pairs [1]. Although the target compound was not directly assayed, it contains the identical benzofuran‑2‑carbamoyl core that defines the pharmacophore.

FXa Inhibition Anticoagulation Benzofuran Scaffold

Oxalamide vs. Acetamide Linker: Conformational Restriction and c‑Met Kinase Selectivity

Patent US7470693 teaches that the oxalamide linker (‑NH‑C(=O)‑C(=O)‑NH‑) provides superior conformational rigidity compared to flexible acetamide or ethylenediamine linkers, enforcing a planar arrangement of two hydrogen‑bond donor‑acceptor pairs that interact with the kinase hinge and catalytic lysine [1]. The target compound’s ethanediamide bridge contributes to a torsionally constrained scaffold; replacement with a simple methylene amide linker is expected to increase rotational freedom, leading to an entropic penalty upon binding and a decrease in both potency and kinome selectivity, as evidenced by broader off‑target profiles observed across the patent’s comparative examples [1].

c‑Met Inhibition Linker Rigidity Kinase Selectivity

Combined Pharmacophore Advantage: Dual Targeting of Kinase and Coagulation Factor Pathways

The target compound uniquely merges two pharmacophores recognized by entirely distinct patent families: the benzofuran‑2‑carboxamide found in FXa inhibitors [1], and the pyridylmethyl‑oxalamide found in c‑Met kinase inhibitors [2]. This structural hybrid is not present in the exemplified compounds of either patent class (e.g., the FXa patent series employs piperazine or morpholine linkers rather than oxalamides [1], while the c‑Met oxalamide series predominantly uses anilines or heteroarylamines at the terminus rather than benzofuran‑2‑carboxamides [2]). This dual pharmacophore arrangement offers a potential advantage for thrombo‑oncology applications where simultaneous inhibition of coagulation and tumor growth pathways could be beneficial.

Dual Pharmacology Polypharmacology Thrombo‑oncology

cLogP and Solubility Differentiation from Chlorobenzyl and Methoxyphenethyl Analogs

Calculated physicochemical parameters indicate that N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (920384-61-8) has a lower computed logP (cLogP ≈ 1.8) and higher aqueous solubility index relative to its chlorobenzyl analog (cLogP ≈ 3.1) and methoxyphenethyl analog (cLogP ≈ 2.7) [1]. The pyridine ring introduces a hydrogen‑bond acceptor that reduces lipophilicity by approximately 1.0–1.3 log units compared to benzyl‑terminated analogs, which typically exhibit poor aqueous solubility (<10 µM). This lower lipophilicity favors improved pharmacokinetic properties and reduced non‑specific protein binding.

Physicochemical Properties Lipophilicity Solubility

Synthetic Tractability: Commercial Availability of the Key 3‑Amino‑benzofuran‑2‑carboxamide Intermediate

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide relies on 3‑amino‑benzofuran‑2‑carboxamide as the core intermediate, which is commercially available from multiple suppliers [1][2]. This intermediate can be condensed with oxalyl chloride followed by reaction with 4‑(aminomethyl)pyridine to yield the target compound in high purity (≥90%) [2]. In contrast, the corresponding 3‑amino‑benzothiophene‑2‑carboxamide intermediate required for the benzothiophene analog is not broadly available commercially and often requires de novo synthesis via Sandmeyer reaction or microwave‑assisted cyclization (3–5 synthetic steps) [3], substantially increasing procurement lead time and cost.

Synthetic Accessibility Intermediate Availability Procurement

Highest‑Value Research and Industrial Application Scenarios for N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide


Kinase Inhibitor Hit‑to‑Lead Optimization Targeting c‑Met and Related Receptor Tyrosine Kinases

This compound is ideally suited as a starting scaffold for c‑Met kinase inhibitor programs, leveraging the oxalamide‑pyridylmethyl hinge‑binding motif validated in patent US7470693 [1]. The 4‑pyridylmethyl regioisomer offers a superior H‑bonding geometry compared to 2‑ or 3‑pyridyl analogs (see Evidence Item 1), making it the preferred choice for initial SAR exploration around the hinge‑binding group.

Dual FXa/c‑Met Polypharmacology Probe for Thrombo‑Oncology Research

Owing to its unique combination of a benzofuran‑2‑carboxamide (FXa pharmacophore) and a pyridylmethyl‑oxalamide (c‑Met pharmacophore), this compound represents a first‑in‑class chemical probe for investigating the intersection of coagulation and tumor progression pathways (see Evidence Item 4) [1][2]. It is recommended for in vitro studies examining simultaneous modulation of platelet function and cancer cell motility.

Comparative Solubility and Permeability Benchmarking Against Lipophilic Oxalamide Analogs

With a calculated logP approximately 1.0–1.3 units lower than chlorobenzyl or methoxyphenethyl oxalamide analogs (see Evidence Item 5), this compound is well‑suited for solubility‑limited absorption studies and PAMPA/Caco‑2 permeability assays to quantify the advantage of the pyridylmethyl substitution over more lipophilic benzylic analogs.

Negative Control for FXa Selective Inhibition Assays

The oxalamide‑pyridylmethyl extension on the benzofuran‑2‑carboxamide core may sterically hinder binding to the FXa active site compared to simpler carbamoyl‑benzofuran derivatives. Thus, this compound can serve as a useful negative control or selectivity probe when profiling more potent FXa inhibitors from the patent family described in US7605158 [3].

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